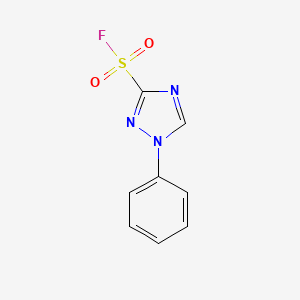

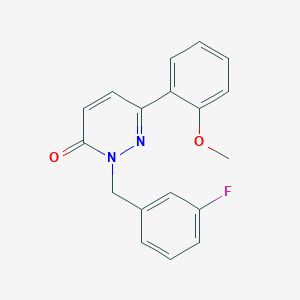

![molecular formula C15H19ClN2O2 B2941175 1-丙-2-基-2,3,4,9-四氢-1H-吡啶并[3,4-b]吲哚-3-甲酸;盐酸盐 CAS No. 2470439-82-6](/img/structure/B2941175.png)

1-丙-2-基-2,3,4,9-四氢-1H-吡啶并[3,4-b]吲哚-3-甲酸;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a member of the class of beta-carbolines . It has been employed in alkaloid synthesis and in studies on neurodegenerative diseases .

Synthesis Analysis

In a study, a series of novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . The cis and trans isomers were separated using column chromatography .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule . Infrared (IR) and mass spectrometry (MS) can provide information about the functional groups and molecular weight of the compound .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its use in the synthesis of other compounds. For instance, it has been used as a reactant for the synthesis of the indolyl-β-carboline alkaloid eudistomin U .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its molecular weight can be determined using high-resolution mass spectrometry .科学研究应用

Biological Potential of Indole Derivatives

Indole derivatives, such as the compound , have been found to possess various biological activities . These include:

- Antiviral Activity : Indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .

- Anti-inflammatory Activity : They have potential anti-inflammatory properties, which could be useful in treating conditions like arthritis .

- Anticancer Activity : Some indole derivatives have shown promise in inhibiting the growth of cancer cells .

Protein Disulfide Isomerase (PDI) Inhibition

The compound has been used as a PDI inhibitor . PDI is an enzyme that catalyzes the formation and breakage of disulfide bonds between cysteine residues in proteins, which affects protein folding. Inhibiting PDI can help study the functional conservation of PDIs in human embryonic kidney cells .

Cell Signaling Studies

This compound may be used in protein disulfide isomerase-mediated cell signaling studies . It can help understand how cells communicate with each other, which is crucial in many biological processes, including immune response and cell growth.

Apoptosis Prevention

The compound was first identified in a screen for compounds that prevent apoptosis induced by mutant huntingtin protein . Apoptosis, or programmed cell death, is a normal part of cell life cycle, but excessive apoptosis can lead to diseases like Huntington’s.

Neuroprotection

The compound has shown neuroprotective effects. It protected rat neurons from cell death triggered by Aβ peptide , which is implicated in Alzheimer’s disease.

C–C Bond Formation

Organoboron derivatives, which this compound could potentially be converted into, are commonly used reagents for C–C bond formation . This is a fundamental reaction in organic chemistry, used in the synthesis of many complex organic molecules.

Synthesis of Molecules for Biological Studies

The compound can be used as a reactant in the synthesis of molecules for biological studies . These include cytotoxicity studies, insecticidal activities, and the synthesis of isoquinolines, β-carbolines, and 3-deazapurines .

Drug Discovery

Screening compounds and fragments containing boron, which this compound could potentially be converted into, are of particular interest in drug discovery . They can act as covalent modifiers selectively acting at serine residues in the active site of the biological target .

作用机制

Target of Action

It’s known that indole derivatives, which this compound is a part of, have a broad spectrum of biological activities and bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets and cause changes that can lead to various biological effects . For instance, some indole derivatives have shown antiproliferative activity against cancer cells .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .

Result of Action

It’s known that indole derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of indole derivatives .

未来方向

属性

IUPAC Name |

1-propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2.ClH/c1-8(2)13-14-10(7-12(17-13)15(18)19)9-5-3-4-6-11(9)16-14;/h3-6,8,12-13,16-17H,7H2,1-2H3,(H,18,19);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPFUFTIWTALSTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

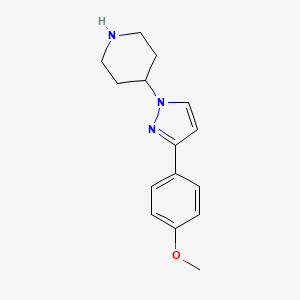

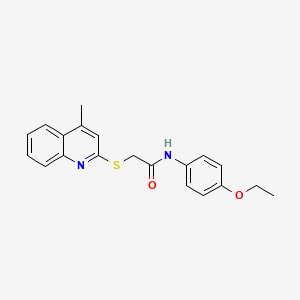

![N-[(4-methoxyphenyl)methyl]-2-[5-[(3-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2941096.png)

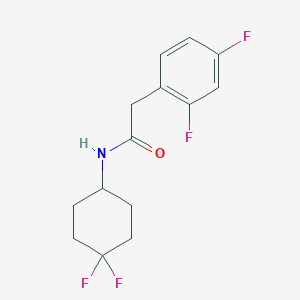

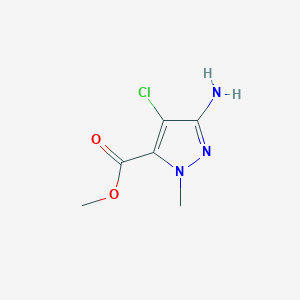

![4-bromo-1-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2941097.png)

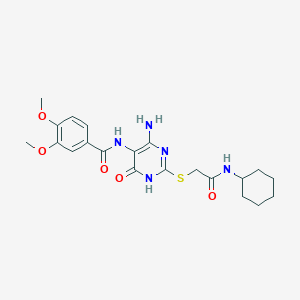

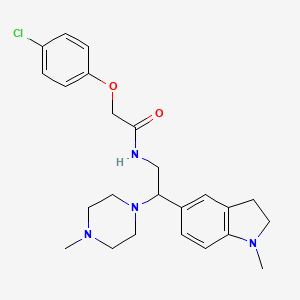

![5-(2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2941101.png)

![N-[4-(4-pentylcyclohexyl)phenyl]-1-indolinecarboxamide](/img/structure/B2941105.png)

![6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B2941106.png)

![1-(2-methoxyphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2941108.png)